

An In-depth Technical Guide on the Toxicology of 4-Chlorophenyl Sulfoxide

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Compound of Interest

Compound Name: 4-Chlorophenyl sulfoxide

Cat. No.: B165687

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicology data for **4-Chlorophenyl sulfoxide**. The information is compiled from a variety of sources, including peer-reviewed literature and safety data sheets, to support research, development, and safety assessment activities.

Executive Summary

4-Chlorophenyl sulfoxide is a chemical intermediate that has undergone a range of toxicological evaluations. The available data indicates that it possesses acute oral toxicity and is an irritant to the skin and eyes. No evidence of mutagenicity was observed in the Ames bacterial mutagenesis assay. Pathological changes, including hepatic megalocytosis and necrosis, have been noted in both mice and rats following administration. This document summarizes the key toxicological endpoints and provides details of the experimental methodologies where available.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	4-Chlorophenyl methyl sulfoxide	[1]
Synonyms	p-Chlorophenyl methyl sulfoxide, 1-Chloro-4-(methylsulfinyl)benzene	[1]
CAS Number	934-73-6	[1][2]
Molecular Formula	C7H7ClOS	[2][3]
Molecular Weight	174.65 g/mol	[1][2][3]
Physical State	Crystalline Powder Solid	[4]
Melting Point	47 - 48 °C	[2]
Boiling Point	142 - 144 °C	[2]

Toxicological Data

A comprehensive toxicological evaluation of p-chlorophenyl methyl sulfoxide has been conducted, encompassing acute toxicity, irritation, sensitization, and genotoxicity studies.[5]

Acute Toxicity

The acute lethal dose (LD50) of **4-Chlorophenyl sulfoxide** has been determined in both mice and rats via the oral route. Dermal toxicity was also assessed in rats.[5][6]

Table 1: Acute Toxicity of **4-Chlorophenyl Sulfoxide**

Species	Route	Sex	LD50 (mg/kg)	Reference
Rat	Oral	Male	611	[6]
Rat	Oral	Female	463	[6]
Mouse	Oral	Male	328	[6]
Mouse	Oral	Female	440	[6]
Rat	Dermal	-	>5630	[5][6]

Irritation and Sensitization

The potential for **4-Chlorophenyl sulfoxide** to cause skin and eye irritation was evaluated in rabbits. Skin sensitization potential was assessed in guinea pigs.

Table 2: Irritation and Sensitization Data for **4-Chlorophenyl Sulfoxide**

Test	Species	Result	Reference
Skin Irritation	Rabbit	Mild irritation	[5][6]
Eye Irritation	Rabbit	Positive responses in cornea, iris, and conjunctiva; corneal opacity persisted for 21 days	[5][6]
Skin Sensitization	Guinea Pig	Not a sensitizer	[5][6]

Genotoxicity

The mutagenic potential of **4-Chlorophenyl sulfoxide** was evaluated using the Ames bacterial mutagenesis assay.

Table 3: Genotoxicity Data for **4-Chlorophenyl Sulfoxide**

Assay	System	Result	Reference
Ames Test	Salmonella typhimurium	Non-mutagenic	[5][6]

Repeated Dose Toxicity

Although specific quantitative data from repeated dose studies are not detailed in the available literature, pathologic changes were observed in 28-day and 91-day feeding studies in rats and mice.[5] These changes included hepatic megalocytosis with syncytial cell formation and hepatic necrosis.[5]

Metabolism and Pharmacokinetics

Studies in cattle and sheep have shown that 4-chlorophenyl methyl sulfide is rapidly oxidized to **4-chlorophenyl sulfoxide**. [7] This sulfoxide metabolite is relatively resistant to further metabolism and is excreted slowly, primarily through the kidneys.[7] In vitro studies using purified pig liver flavin-containing monooxygenase (FMO) have demonstrated that this enzyme catalyzes the sulphoxidation of 4-chlorophenyl methyl sulphide to its corresponding sulfoxide. [8]

Experimental Protocols

The following are generalized descriptions of the experimental protocols based on the available information.

Acute Oral LD50

The acute oral toxicity was determined in both mice and rats.[5][6] While specific details of the protocol are not available, standard acute oral toxicity testing guidelines, such as those from the OECD, would typically involve the administration of a single dose of the substance to fasted animals. The animals are then observed for a period, typically 14 days, for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the animals, is then calculated.

Dermal Toxicity

Acute dermal toxicity was assessed in rats.^{[5][6]} This type of study generally involves the application of the test substance to a shaved area of the skin. The animals are observed for signs of toxicity and mortality over a set period.

Skin and Eye Irritation

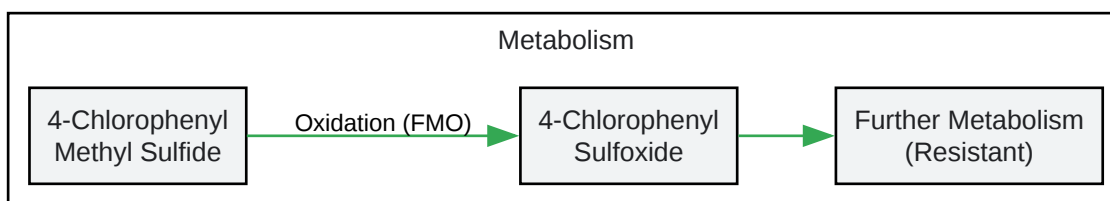
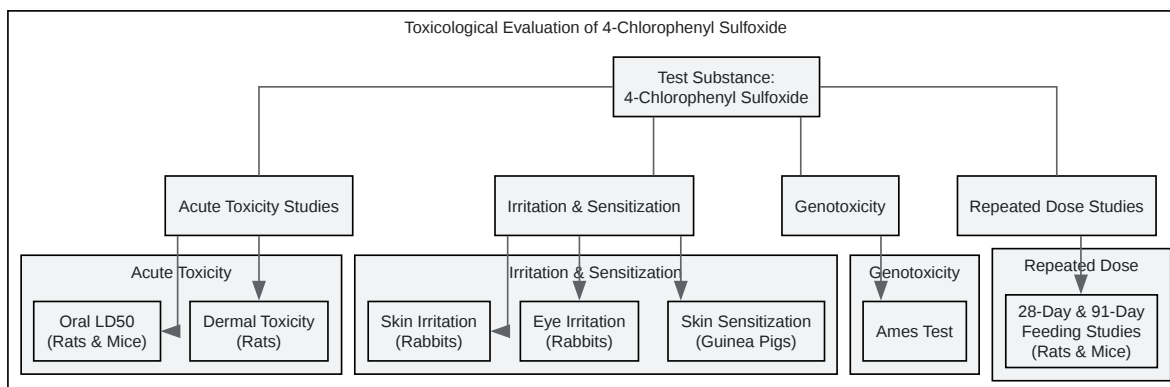
Skin and eye irritation studies were conducted in rabbits.^{[5][6]} For skin irritation, the substance is typically applied to a small area of shaved skin and observed for signs of erythema and edema. For eye irritation, a small amount of the substance is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are then examined for redness, swelling, and discharge.

Ames Bacterial Mutagenesis Assay

The Ames test was used to assess the mutagenic potential of **4-Chlorophenyl sulfoxide**.^{[5][6]} This assay uses several strains of the bacterium *Salmonella typhimurium* that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a back mutation occurs. The test substance is incubated with the bacteria, and the number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Visualizations

Experimental Workflow for Toxicological Evaluation



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